Array ( [bid] => 6964505 ) Buy 4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide

4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide

Catalog No.
S7250629
CAS No.
M.F
C14H25N5O3S
M. Wt
343.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-yle...

Product Name

4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide

Molecular Formula

C14H25N5O3S

Molecular Weight

343.45 g/mol

InChI

InChI=1S/C14H25N5O3S/c1-3-19(23(2,21)22)13-4-8-18(9-5-13)14(20)16-7-11-17-10-6-15-12-17/h6,10,12-13H,3-5,7-9,11H2,1-2H3,(H,16,20)

InChI Key

OFQKSAXXPVHZKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(CC1)C(=O)NCCN2C=CN=C2)S(=O)(=O)C
EM401 is a piperidine carboxamide compound that was developed with the intent of targeting the sigma-1 receptor, which is involved in pain signaling pathways. Neuropathic pain is a type of pain that arises from nerve damage and is often difficult to manage with currently available drugs. It is estimated that approximately 7-10% of the general population suffer from neuropathic pain.
EM401 is a white crystalline powder that has a molecular weight of 392.51 g/mol and a melting point of 141-142°C. Its solubility in water is limited, and it is more soluble in organic solvents such as methanol and ethanol. Its chemical structure is C18H31N5O3S.
EM401 can be synthesized by several methods, including the reaction of 2-(imidazol-1-yl)ethylamine with ethyl 4-(bromomethyl)benzoate followed by reduction, cyclization, and sulfonation. Characterization of EM401 can be carried out using methods such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and X-ray crystallography.
Several analytical methods have been developed to measure EMA401 levels in biological samples, including LC-MS/MS and high-performance liquid chromatography (HPLC). These methods are sensitive and selective, and can be used to determine pharmacokinetic and pharmacodynamic properties of EMA401.
EMA401 has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain pathways. It has been shown to have analgesic effects in preclinical models of neuropathic pain, and is currently being studied in clinical trials for the treatment of chronic neuropathic pain conditions.
EMA401 has been shown to have good safety profiles in preclinical studies, with no serious adverse effects observed. However, further toxicological studies are needed to determine its safety in humans.
EM401 has potential applications in the treatment of a range of neuropathic pain conditions, including diabetic neuropathy, postherpetic neuralgia, and chemotherapy-induced neuropathy. It may also have applications in other areas, such as depression and anxiety disorders.
There are several ongoing clinical trials investigating the efficacy and safety of EMA401 in the management of neuropathic pain. These include phase 2 trials in patients with postherpetic neuralgia and chemotherapy-induced neuropathy.
EM401 has potential implications in the fields of pain management, neurology, and psychiatry. It may also have applications in the pharmaceutical industry as a new drug for the treatment of neuropathic pain.
While EMA401 has shown promising results in preclinical models and clinical trials, there are several limitations that need to be addressed in future research. These include the need for larger and more robust clinical trials to establish its efficacy and safety, and the need for more research to determine its potential applications in other areas. Future directions for research include the investigation of novel analogs or modifications of EMA401 that may have greater efficacy or reduced toxicity, as well as the exploration of its potential applications in other areas such as depression and anxiety disorders.
In conclusion, EMA401 is a novel drug candidate currently being studied for the treatment of neuropathic pain. While there is still much to be learned about its potential for therapeutic use, it has shown great promise in preclinical models and clinical trials. Future research will be needed to fully realize its potential as a new treatment option for neuropathic pain and beyond.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.16781085 g/mol

Monoisotopic Mass

343.16781085 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

Explore Compound Types